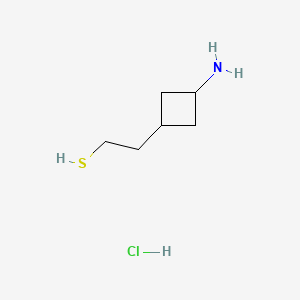![molecular formula C8H16ClNO4S B15316690 tert-butylN-[2-(chlorosulfonyl)propyl]carbamate](/img/structure/B15316690.png)
tert-butylN-[2-(chlorosulfonyl)propyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-ButylN-[2-(chlorosulfonyl)propyl]carbamate: is an organic compound with the chemical formula C₉H₁₈ClNO₄S. It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is used primarily as a reagent in organic synthesis and has applications in various fields, including biomedical research.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of tert-butylN-[2-(chlorosulfonyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane.
- The reaction mixture is stirred at a low temperature, typically around 0°C to 5°C, to control the exothermic nature of the reaction.
- After the reaction is complete, the product is purified using standard techniques such as recrystallization or chromatography.
tert-Butyl carbamate: is reacted with .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up: the reaction conditions while maintaining the same temperature and solvent conditions.
Continuous monitoring: of the reaction to ensure consistent product quality.
Automated purification: techniques to handle large quantities of the compound efficiently.
化学反应分析
Types of Reactions: tert-ButylN-[2-(chlorosulfonyl)propyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamate and sulfonic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions:
Nucleophiles: such as amines or alcohols for substitution reactions.
Acids or bases: for hydrolysis reactions.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Reducing agents: like lithium aluminum hydride for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Hydrolysis Products: Carbamic acid and sulfonic acid derivatives.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Sulfide derivatives.
科学研究应用
tert-ButylN-[2-(chlorosulfonyl)propyl]carbamate has several applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of complex organic molecules.
Biomedical Research: Employed in the development of pharmaceuticals and as a research tool in studying biological pathways.
Chemical Biology: Used to modify biomolecules for studying their functions and interactions.
Material Science: Utilized in the synthesis of novel materials with specific properties.
作用机制
The mechanism of action of tert-butylN-[2-(chlorosulfonyl)propyl]carbamate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity makes it a valuable tool in modifying and studying the functions of various molecules.
相似化合物的比较
tert-Butyl carbamate: A simpler carbamate compound used in organic synthesis.
Chlorosulfonyl isocyanate: A reagent used in the synthesis of sulfonyl carbamates.
tert-ButylN-[2-(chlorosulfonyl)ethyl]carbamate: A similar compound with a different alkyl chain length.
Uniqueness: tert-ButylN-[2-(chlorosulfonyl)propyl]carbamate is unique due to its specific reactivity profile and the presence of both tert-butyl and chlorosulfonyl groups. This combination allows for versatile applications in organic synthesis and biomedical research, making it a valuable compound in various scientific fields.
属性
分子式 |
C8H16ClNO4S |
|---|---|
分子量 |
257.74 g/mol |
IUPAC 名称 |
tert-butyl N-(2-chlorosulfonylpropyl)carbamate |
InChI |
InChI=1S/C8H16ClNO4S/c1-6(15(9,12)13)5-10-7(11)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) |
InChI 键 |
UDJGLFYPNXXDTI-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC(=O)OC(C)(C)C)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


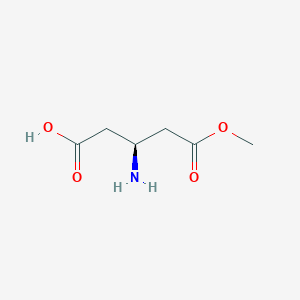

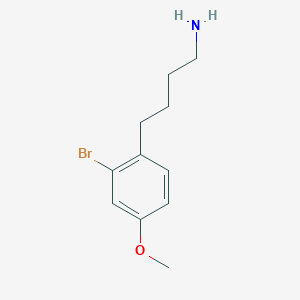
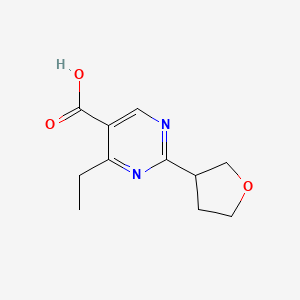
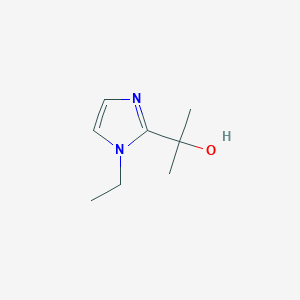
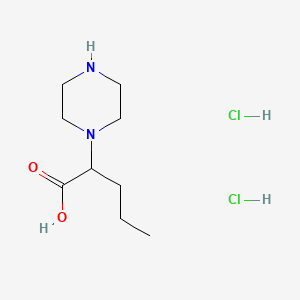
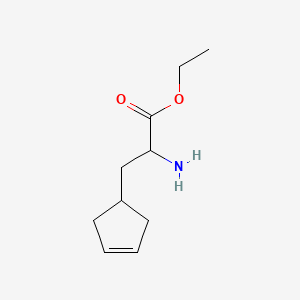
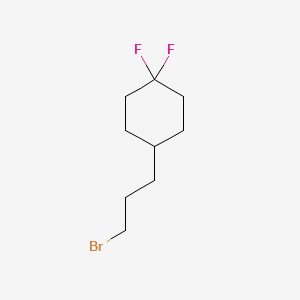
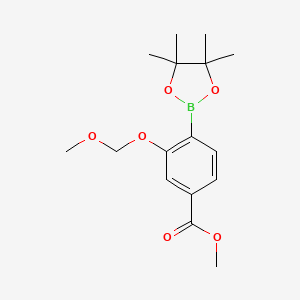
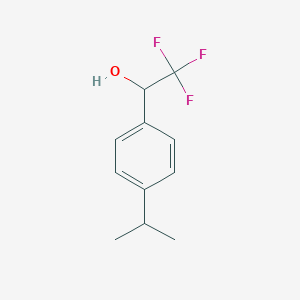
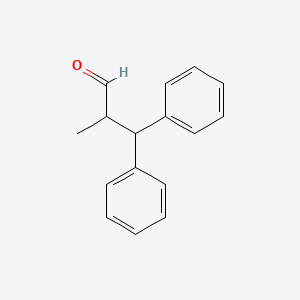
![2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B15316713.png)
